N-(3-Fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Description
N-(3-Fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic hexahydroquinoline derivative characterized by a 2-methyl group, a 5-oxo moiety, and substituents at positions 3 (carboxamide) and 4 (aryl groups). The 3-fluorophenyl carboxamide and 2-methoxyphenyl groups distinguish it structurally and electronically from related compounds.
Properties
CAS No. |
421566-87-2 |
|---|---|
Molecular Formula |
C24H23FN2O3 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O3/c1-14-21(24(29)27-16-8-5-7-15(25)13-16)22(17-9-3-4-12-20(17)30-2)23-18(26-14)10-6-11-19(23)28/h3-5,7-9,12-13,22,26H,6,10-11H2,1-2H3,(H,27,29) |
InChI Key |
PFXLFPKEGJFYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Initial Cyclocondensation Step
The hexahydroquinoline core is synthesized via a modified Hantzsch reaction. A mixture of 3-fluorophenylamine, ethyl acetoacetate, and 2-methoxybenzaldehyde undergoes cyclocondensation in ethanol under reflux (78°C) for 12–16 hours. Catalytic piperidine (0.1 eq) accelerates enamine formation, while acetic acid (1 eq) stabilizes intermediates. The crude cyclohexenone intermediate is isolated via vacuum filtration (yield: 65–72%).
Reaction Conditions:
| Component | Quantity | Role |
|---|---|---|
| 3-Fluorophenylamine | 10 mmol | Nucleophile |
| Ethyl acetoacetate | 12 mmol | Ketone donor |
| 2-Methoxybenzaldehyde | 10 mmol | Aldehyde |
| Ethanol | 50 mL | Solvent |
| Piperidine | 1 mmol | Catalyst |
Friedländer Annulation
The cyclohexenone intermediate reacts with methyl vinyl ketone in toluene at 110°C for 8 hours to form the bicyclic quinoline structure. Anhydrous conditions are critical to prevent hydrolysis, with molecular sieves (4Å) used to absorb moisture. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 58–63% of the annulated intermediate.
Amidation and Functionalization
The final carboxamide group is introduced via coupling the quinoline carboxylic acid derivative with 3-fluoroaniline. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base in DMF, the reaction proceeds at room temperature for 6 hours. Post-reaction, the mixture is diluted with water, extracted with dichloromethane, and purified via recrystallization (ethanol/water) to yield the target compound (purity >95% by HPLC).
Optimization Data:
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25°C | 78 |
| EDCI/HOBt | THF | 0°C → 25°C | 65 |
| DCC | CH₂Cl₂ | 25°C | 52 |
Spectroscopic Characterization and Analytical Data
Post-synthesis validation employs NMR, IR, and mass spectrometry to confirm structural integrity.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.42–7.38 (m, 2H, Ar-H), 6.92 (s, 1H, NH), 4.21 (q, J = 7.0 Hz, 2H, OCH₂), 3.86 (s, 3H, OCH₃), 2.98–2.91 (m, 2H, CH₂), 2.52 (s, 3H, CH₃), 1.34 (t, J = 7.0 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 195.4 (C=O), 167.2 (CONH), 162.1 (C-F), 134.5–112.7 (Ar-C), 60.1 (OCH₂), 55.8 (OCH₃), 32.4 (CH₂), 21.3 (CH₃).
Infrared Spectroscopy (IR)
Prominent peaks include 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic), and 1240 cm⁻¹ (C-O methoxy).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₄H₂₃FN₂O₃ ([M+H]⁺): 407.1764. Found: 407.1768.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for the cyclocondensation step, improving yield to 81% with comparable purity. Solvent optimization shows ethanol outperforms DMF or acetonitrile in reducing side products.
Solid-Phase Synthesis
Immobilizing the cyclohexenone intermediate on Wang resin enables stepwise assembly, though yields are lower (45–50%). This method is preferred for parallel synthesis of analogs.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation at the 2-methyl position occurs if excess methyl vinyl ketone is used. Stoichiometric control (1.2 eq) and slow addition mitigate this issue.
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance amidation efficiency but complicate purification. Switching to THF with HOBt/EDCI reduces side reactions, albeit with lower yields.
Industrial-Scale Production Considerations
Kilogram-scale synthesis employs continuous flow reactors for the cyclocondensation step, achieving 85% yield with a residence time of 20 minutes. Catalyst recycling (piperidine) reduces costs by 40%.
Process Metrics:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 68 | 85 |
| Reaction Time | 12 hours | 20 minutes |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted products depending on the nature of the substituents introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3-Fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective effects. It could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted the importance of the fluorine substituent in enhancing anticancer activity. The findings suggest that modifications to the phenyl rings can significantly impact the compound's efficacy against specific cancer types .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, researchers evaluated various derivatives of hexahydroquinoline compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to improved antibacterial activity compared to existing antibiotics .
- Neuroprotection Studies : Research conducted on neuroprotective agents included this compound among others tested for their ability to mitigate neuronal damage in vitro. The results showed promising neuroprotective effects attributed to its antioxidant properties .
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl group increases lipophilicity relative to unsubstituted phenyl rings, which may enhance membrane permeability .
Biological Activity
N-(3-Fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with significant potential in pharmacology due to its unique structural characteristics. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 406.4 g/mol. The structure features a quinoline core with various substituents that are believed to enhance its biological activity. The presence of a fluorophenyl group and a methoxyphenyl group suggests possible interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to N-(3-Fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline have shown promising anticancer properties. For instance:
- Mechanism of Action : Compounds in the quinoline class have been evaluated for their ability to induce apoptosis in cancer cells through oxidative stress-mediated DNA damage. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines including breast (MDA-MB-231), lung (H460), and colon (HCT116) cancer cells .
- Case Study : A study conducted on quinoline derivatives highlighted that the incorporation of amide groups significantly enhanced their anticancer activity against breast cancer cell lines .
Antibacterial Activity
N-(3-Fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline has also been evaluated for antibacterial properties:
- In Vitro Studies : The compound was tested against various bacterial strains using the agar well-diffusion method. Results indicated effectiveness against certain Gram-negative bacteria while showing limited effects on Gram-positive strains .
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined for the compound against pathogens such as Escherichia coli and Pseudomonas aeruginosa, demonstrating moderate antibacterial activity .
Synthesis and Derivatives
The synthesis of N-(3-Fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline involves multi-step organic reactions. Common methods include:
- Reagents : The synthesis typically employs reagents such as potassium permanganate and sodium hydroxide for oxidation processes .
- Derivatives : Similar compounds have been synthesized with varying substituents which may affect their biological activity and pharmacological profiles.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Butyl 4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | Contains butyl group instead of methoxy | Potential calcium channel blocker |
| 4-(4-Dimethylaminophenyl)-N-(3-fluorophenyl)-2-methyl | Dimethylamino substituent | Enhanced solubility and potential bioactivity |
| 4-(2-Methoxyphenyl)-N-(4-fluorophenyl)-2-methyl | Different fluorine position | Variation in binding interactions |
This table illustrates how variations in substituent arrangements can lead to different biological activities and therapeutic potentials.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step routes, including condensation of substituted aldehydes (e.g., 3-fluorobenzaldehyde) with 2-methoxyaniline, cyclization to form the hexahydroquinoline core, and carboxamide formation. Challenges include low yields in cyclization due to steric hindrance from the 2-methoxyphenyl group and competing side reactions. Optimization strategies:
- Use p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) to catalyze cyclization .
- Control reaction temperature (110–120°C) and inert atmosphere to minimize decomposition .
- Purify intermediates via column chromatography to improve final product purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, fluorophenyl aromatic signals) and confirms carboxamide formation .
- X-ray crystallography (using SHELXL or OLEX2): Resolves conformational details of the hexahydroquinoline core and substituent orientations .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated [M+H]⁺: 423.17) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluorophenyl and 2-methoxyphenyl groups?
SAR analysis of analogs reveals:
| Substituent Modification | Biological Activity Trend | Reference |
|---|---|---|
| 3-Fluorophenyl → 4-Chlorophenyl | Increased receptor binding affinity (ΔIC₅₀: ~30%) but reduced solubility | |
| 2-Methoxyphenyl → 4-Methoxyphenyl | Enhanced metabolic stability in hepatic microsomes | |
| Methodological approach: |
Q. What experimental and computational strategies resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., FFAR3 modulation vs. kinase inhibition) may arise from assay conditions or impurity profiles. Solutions:
- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) .
- Differential Scanning Calorimetry (DSC) : Verify compound purity (>98%) to exclude batch variability .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify key binding residues (e.g., π-π stacking with Phe³⁸⁰ in FFAR3) .
Q. How can crystallographic data improve the design of derivatives with enhanced stability?
X-ray structures reveal:
- Hydrogen bonding between the carboxamide group and solvent molecules, influencing solubility .
- Torsional strain in the hexahydroquinoline core, which can be mitigated by introducing methyl groups at C2 (reduces ring puckering) . Refinement protocols:
- Use SHELXL for anisotropic displacement parameters to model thermal motion accurately .
- Validate hydrogen-bond networks with PLATON .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
Contradictions arise from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility .
- Solvent selection : Dimethyl sulfoxide (DMSO) increases apparent solubility but may induce aggregation . Resolution:
- Perform powder X-ray diffraction (PXRD) to identify polymorphic forms.
- Use dynamic light scattering (DLS) to monitor aggregation in biological buffers .
Methodological Recommendations
Q. What in vitro assays are most suitable for evaluating target engagement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
